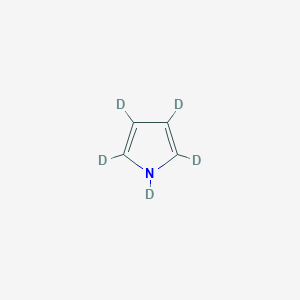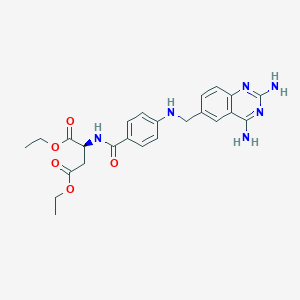![molecular formula C15H11N3OS B099976 Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- CAS No. 18599-27-4](/img/structure/B99976.png)
Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- is a chemical compound that belongs to the family of pyridazine derivatives. It is commonly used in scientific research for its wide range of applications in various fields.
Mecanismo De Acción
The mechanism of action of Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- is not fully understood. However, it is believed that the compound exerts its pharmacological effects by interacting with various cellular targets. The compound has been found to inhibit the activity of certain enzymes and proteins, which are involved in various cellular processes.
Efectos Bioquímicos Y Fisiológicos
Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- has been found to exhibit several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have antimicrobial properties, which make it effective against various bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- in lab experiments is its wide range of applications. The compound can be used in various fields of research, including medicinal chemistry, organic chemistry, and pharmacology. However, one of the limitations of using this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the use of Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- in scientific research. One of the main areas of focus is the development of new drugs that can be used to treat various diseases, including cancer and inflammation. Another area of focus is the synthesis of new compounds based on the structure of Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-, which may exhibit even more potent pharmacological effects.
Conclusion:
Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- is a chemical compound that has a wide range of applications in scientific research. It is commonly used in the field of medicinal chemistry for the development of new drugs and has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. The compound has several advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 2-amino-3-cyanopyridine with 2-chloroacetophenone in the presence of a base. The reaction produces Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- as a white crystalline powder.
Aplicaciones Científicas De Investigación
Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- has a wide range of applications in scientific research. It is commonly used in the field of medicinal chemistry for the development of new drugs. The compound has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It is also used in the field of organic chemistry for the synthesis of other compounds.
Propiedades
Número CAS |
18599-27-4 |
|---|---|
Nombre del producto |
Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- |
Fórmula molecular |
C15H11N3OS |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
1-phenyl-2-pyrido[3,4-d]pyridazin-5-ylsulfanylethanone |
InChI |
InChI=1S/C15H11N3OS/c19-14(11-4-2-1-3-5-11)10-20-15-13-9-18-17-8-12(13)6-7-16-15/h1-9H,10H2 |
Clave InChI |
RRBUGNOTHACLBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=CC3=CN=NC=C32 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CSC2=NC=CC3=CN=NC=C32 |
Sinónimos |
α-[(Pyrido[3,4-d]pyridazin-5-yl)thio]acetophenone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






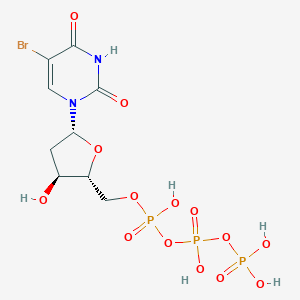
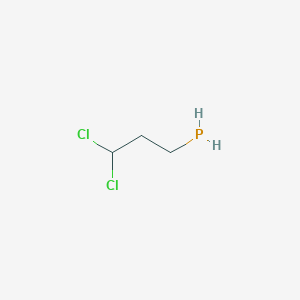
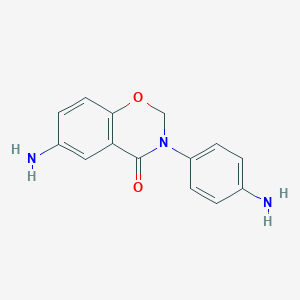
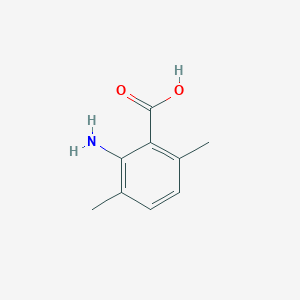
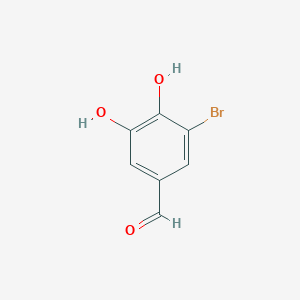


![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)
